A Technical Guide to 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole: Synthesis, Properties, and Biological Significance
A Technical Guide to 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole: Synthesis, Properties, and Biological Significance
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole, a heterocyclic compound belonging to the dihydrothiazole class. It is important to note that the IUPAC name for this compound is definitively 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole , with the CAS Number 60633-24-1.[1] The name 2,2,4-trimethyl-2,5-dihydro-1,3-thiazole, as initially queried, refers to a structural isomer for which there is a notable lack of published scientific literature. This guide will therefore focus on the well-documented 2,4,5-isomer, often referred to in literature as TMT or trimethylthiazoline.
Thiazole and its derivatives are significant scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs and demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2] 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole is particularly notable not for its therapeutic applications, but for its potent activity as a kairomone. As a synthetic component of fox feces, it reliably elicits innate fear and stress responses in rodents, making it a valuable tool in neurobiological research, particularly in studies of anxiety and post-traumatic stress disorder (PTSD).[3][4]
This document details the chemical and physical properties of 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole, provides a detailed protocol for its likely synthesis, explores its primary biological role and associated neuronal pathways, and discusses the potential for other bioactivities, such as antimicrobial effects, that are characteristic of the broader thiazole family.
Chemical and Physical Properties
Quantitative data for 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole is summarized below. The data is a combination of experimentally determined values and computed estimates from publicly available chemical databases.
| Property | Value | Source |
| IUPAC Name | 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole | PubChem[1] |
| Synonyms | 2,4,5-trimethyl-3-thiazoline, TMT | NIST[5] |
| CAS Number | 60633-24-1 | PubChem[1] |
| Molecular Formula | C₆H₁₁NS | PubChem[1] |
| Molecular Weight | 129.23 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow clear liquid | The Good Scents Company[6] |
| Boiling Point | 57 °C at 12 Torr | ECHEMI[7] |
| Water Solubility (est.) | 185.2 mg/L at 25 °C | ECHEMI[7] |
| LogP (o/w) (est.) | 3.053 | The Good Scents Company[6] |
| Computed PSA | 37.7 Ų | ECHEMI[7] |
| Computed Exact Mass | 129.06122053 Da | PubChem[1] |
Spectroscopic Data
Table 2: Spectroscopic Data for 2,4,5-trimethylthiazole (Aromatic Analogue)
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (22.53 MHz, CDCl₃) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 2.24 - 2.31 (m) | 11.12 |
| 2.58 - 2.59 (m) | 14.51 |
| 2.62 (s) | 18.86 |
| 125.23 | |
| 147.35 | |
| 161.15 | |
| Source: PubChem[8] | Source: PubChem[8] |
Experimental Protocols
Synthesis via Hantzsch Thiazole Synthesis
The most common and established method for synthesizing thiazole and its derivatives is the Hantzsch thiazole synthesis, first described in 1887. This reaction involves the condensation of an α-haloketone with a thioamide. To produce the target dihydrothiazole, a modified approach using an α-haloamine or its equivalent and a thioamide is required.
A plausible synthetic route to 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole involves the reaction of 3-amino-2-butanol with thioacetamide and an acid catalyst, followed by cyclization.
Materials:
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3-Amino-2-butanol
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Thioacetamide
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Diethyl ether
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Sodium bicarbonate (NaHCO₃), saturated solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-2-butanol (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol (100 mL).
-
Acidification: Slowly add concentrated hydrochloric acid (1.2 equivalents) to the stirring mixture. The reaction is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle and maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer three times with diethyl ether (50 mL each).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole can be purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.
General Protocol for Antimicrobial Activity Screening (MIC Assay)
While specific antimicrobial data for 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole is not available, thiazole derivatives are well-known for their antimicrobial properties.[9] The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Test compound (2,4,5-trimethyl-2,5-dihydro-1,3-thiazole)
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Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
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Mueller-Hinton Broth (MHB)
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96-well microtiter plates
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Spectrophotometer (for measuring optical density at 600 nm)
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Incubator (37°C)
-
Positive control antibiotic (e.g., Ciprofloxacin)
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Negative control (DMSO or solvent used to dissolve the compound)
Procedure:
-
Bacterial Culture Preparation: Inoculate the test bacteria into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase (OD₆₀₀ of ~0.5). Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the 96-well plate using MHB to achieve a range of concentrations.
-
Inoculation: Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the diluted compound.
-
Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative control (bacteria + solvent), and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm. For reference, MIC values for some active thiazole derivatives against S. aureus and E. coli can range from 1.56 µg/mL to over 200 µg/mL depending on their structure.[2][9]
Biological Activity and Signaling Pathways
Role as a Predator Odor (Kairomone)
The most extensively documented biological function of 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole (TMT) is its role as a potent predator odor. As a component of fox feces, it serves as an innate, unlearned threat stimulus for rodents.[10] Exposure to TMT induces a range of defensive and stress-related behaviors, including freezing, avoidance, and risk assessment, accompanied by physiological stress responses like increased serum corticosterone.[3] This makes TMT an invaluable tool for modeling traumatic stress and anxiety disorders in preclinical research.
Neuronal Fear and Stress Pathway
Exposure to TMT activates a distinct neural circuit associated with innate fear. The pathway is initiated through the olfactory system and involves several key brain regions responsible for processing threats and orchestrating a stress response.
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Olfactory Input: The odor is detected by olfactory sensory neurons in the nasal epithelium.
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Olfactory Bulb: The signal is transmitted to the main olfactory bulb.
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Medial Amygdala (MeA): The olfactory bulb projects to the medial amygdala, a critical hub for processing innate threat cues. The MeA is heavily involved in the initial detection and emotional salience of the predator odor.
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Bed Nucleus of the Stria Terminalis (BNST): The MeA sends projections to the BNST. The BNST is implicated in sustained anxiety and orchestrates the longer-term behavioral and physiological responses to the threat.[4]
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Hypothalamus & Periaqueductal Gray (PAG): The BNST projects to downstream effector regions. The Paraventricular Nucleus of the Hypothalamus (PVN) initiates the endocrine stress response (HPA axis activation), leading to corticosterone release. The Periaqueductal Gray (PAG) is crucial for coordinating behavioral defensive responses, such as freezing.[4]
The activation of this circuit is often confirmed experimentally by measuring the expression of the immediate early gene c-Fos, a marker of recent neuronal activity, in these specific brain regions following TMT exposure.[11][12]
Conclusion and Future Directions
2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole is a structurally simple yet biologically potent molecule. While its primary application in research is as a tool to investigate the neurobiology of fear and stress, its thiazole core suggests potential for other bioactivities. The broader class of thiazole derivatives has yielded numerous successful drugs, particularly antimicrobials. Future research could productively explore the antimicrobial spectrum of this and related simple dihydrothiazoles. A thorough characterization of its spectroscopic properties and the development of optimized, high-yield synthetic protocols would be invaluable for facilitating such research. For drug development professionals, while this specific molecule is unlikely to be a therapeutic candidate itself due to its potent aversive effects, it serves as a fundamental building block and a reminder of the diverse biological activities housed within the thiazole scaffold.
References
- 1. 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole | C6H11NS | CID 181287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. TMT predator odor activated neural circuit in C57BL/6J mice indicates TMT-stress as a suitable model for uncontrollable intense stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,5-trimethyl-3-thiazoline [webbook.nist.gov]
- 6. 2,4,5-trimethyl-3-thiazoline, 60633-24-1 [thegoodscentscompany.com]
- 7. echemi.com [echemi.com]
- 8. 2,4,5-Trimethylthiazole | C6H9NS | CID 61653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor [frontiersin.org]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. c-Fos mapping of brain regions activated by multi-modal and electric foot shock stress - PMC [pmc.ncbi.nlm.nih.gov]
